molecular formula C13H8Cl2N2O3 B5550083 N-(2,3-dichlorophenyl)-4-nitrobenzamide

N-(2,3-dichlorophenyl)-4-nitrobenzamide

Cat. No. B5550083
M. Wt: 311.12 g/mol
InChI Key: ISYNAHHMOQYVOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “N-(2,3-dichlorophenyl)-4-nitrobenzamide” often involves multi-step chemical processes that include nucleophilic substitution, cyclization, and other reactions to introduce specific functional groups. An example is the synthetic utilization of polynitroaromatic compounds for the synthesis of derivatives based on nitrobenzamide, which entails stepwise nucleophilic substitution followed by Thorpe-Ziegler cyclization (Gakh et al., 2006).

Molecular Structure Analysis

The molecular structure of derivatives closely related to “this compound” has been elucidated using techniques such as X-ray crystallography, which confirms the stereochemistry and provides detailed insights into the arrangement of atoms within the molecule (Samimi, 2016).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their reactivity profile. For instance, N-chloro-N-methoxy-4-nitrobenzamide undergoes selective formation reactions under specific conditions, indicating the influence of functional groups on its chemical behavior (Shtamburg et al., 2012).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure play a crucial role in determining the applications and handling of these compounds. The crystal structure, obtained through single crystal X-ray diffraction, reveals the geometrical configuration and intermolecular interactions, essential for understanding the compound's stability and reactivity (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biomolecules, are pivotal. Studies have shown that these compounds can undergo a range of reactions, highlighting their versatile chemical nature. For example, the reductive chemistry of nitrobenzamide derivatives illustrates their potential in generating active pharmaceutical ingredients under specific conditions (Palmer et al., 1995).

Mechanism of Action

The mechanism of action of “N-(2,3-dichlorophenyl)-4-nitrobenzamide” is not clear from the available information .

Safety and Hazards

The safety and hazards associated with “N-(2,3-dichlorophenyl)-4-nitrobenzamide” are not clear from the available information .

Future Directions

The future directions for research on “N-(2,3-dichlorophenyl)-4-nitrobenzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-10-2-1-3-11(12(10)15)16-13(18)8-4-6-9(7-5-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYNAHHMOQYVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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